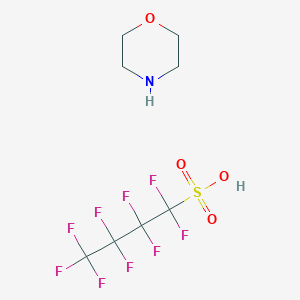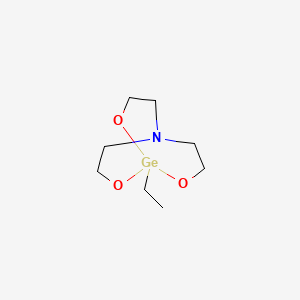![molecular formula C16H10F7N3 B13820706 4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluorophenyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of a pyrido[1,2-a][1,3,5]triazine core, which is substituted with a 2-fluorophenyl group at the 4-position, a methyl group at the 7-position, and two trifluoromethyl groups at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-fluorobenzonitrile with a suitable triazine precursor in the presence of a base, such as sodium hydride, under reflux conditions. The reaction mixture is then subjected to purification techniques, such as column chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-fluorophenyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
4-(2-fluorophenyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-fluorophenyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s fluorine and trifluoromethyl groups may enhance its binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-chlorophenyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine
- 4-(2-bromophenyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine
- 4-(2-iodophenyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine
Uniqueness
The uniqueness of 4-(2-fluorophenyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, while the trifluoromethyl groups contribute to its electron-withdrawing effects, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H10F7N3 |
|---|---|
Peso molecular |
377.26 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C16H10F7N3/c1-9-6-7-12-24-14(15(18,19)20,16(21,22)23)25-13(26(12)8-9)10-4-2-3-5-11(10)17/h2-8H,1H3 |
Clave InChI |
PTICOGCOKGQUJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(N=C2C3=CC=CC=C3F)(C(F)(F)F)C(F)(F)F)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)






![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)





